2-(2-Naphthylmethyl)benzimidazole

説明

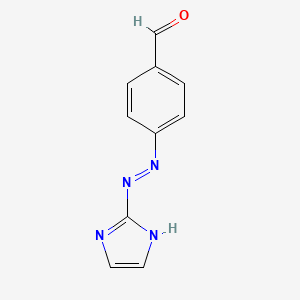

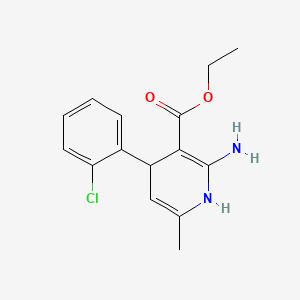

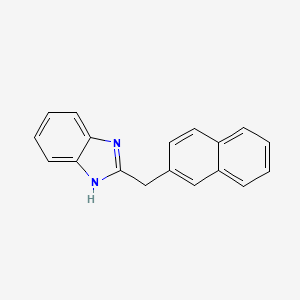

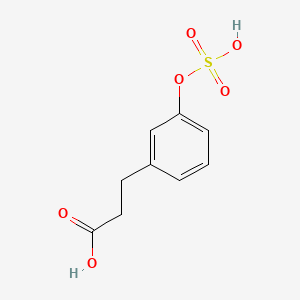

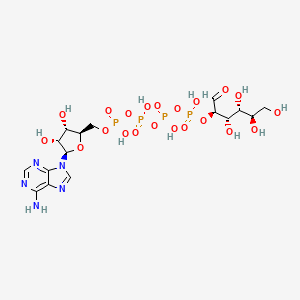

2-(2-Naphthylmethyl)benzimidazole , also known as NBMI , is a heterocyclic compound with a benzimidazole ring substituted by a naphthalene group. It was first synthesized in the 1950s and has attracted interest due to its potential pharmacological properties.

Synthesis Analysis

The synthesis of NBMI involves the condensation of 2-naphthylamine with o-phenylenediamine under suitable conditions. The reaction yields NBMI, which exhibits a fused benzimidazole-naphthalene structure.

Molecular Structure Analysis

The molecular formula of NBMI is C~18~H~12~N~2~ . Its structure consists of a benzimidazole core fused with a naphthalene moiety. The benzimidazole ring provides the basis for its biological activity.

Chemical Reactions Analysis

NBMI can undergo various chemical reactions, including oxidation , reduction , and substitution reactions. These reactions may modify its pharmacological properties or lead to the formation of metabolites.

Physical And Chemical Properties Analysis

- Melting Point : NBMI melts at approximately 200°C .

- Solubility : It is sparingly soluble in water but dissolves well in organic solvents.

- Stability : NBMI is stable under normal storage conditions.

科学的研究の応用

Drug Design and Synthesis : Benzimidazoles, including derivatives of 2-(2-Naphthylmethyl)benzimidazole, are utilized as scaffolds in experimental drug design due to their structural versatility. They serve as vital components in synthesizing various compounds with potential pharmaceutical applications (Nikpassand & Pirdelzendeh, 2016).

Anticancer Activity : Several studies have demonstrated the efficacy of benzimidazole derivatives in inhibiting cancer cell proliferation. These compounds show significant cytotoxic effects against various human cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment (Yang et al., 2019); (Salahuddin et al., 2014).

DNA Binding and Cellular Damage : Benzimidazole derivatives have been studied for their ability to bind to DNA and induce cellular DNA lesions. This property is particularly explored in the context of cancer research, where such interactions can lead to the inhibition of cancer cell proliferation (Paul et al., 2015).

Antimicrobial Activity : These compounds exhibit antimicrobial properties, making them candidates for developing new antimicrobial drugs. Some derivatives have shown effectiveness against a variety of microbial strains, indicating their potential in combating microbial infections (Isik et al., 2020).

Corrosion Inhibition : Benzimidazole derivatives, including 2-(2-Naphthylmethyl)benzimidazole, are investigated as corrosion inhibitors, particularly for protecting metal surfaces in industrial applications. Their effectiveness in this field is backed by theoretical studies supporting their potential as corrosion inhibitors (Obot & Obi-Egbedi, 2010).

Lysosomal Activity Imaging : Some benzimidazole derivatives are designed for detecting lysosomal pH changes in living cells, demonstrating their application in cellular imaging and diagnostic research (Sharma et al., 2019).

Safety And Hazards

- Toxicity : NBMI’s toxicity profile is relatively low, but further studies are needed to assess its long-term safety.

- Handling Precautions : Standard laboratory precautions should be followed when handling NBMI.

将来の方向性

Research on NBMI should focus on:

- Pharmacological Applications : Investigate its potential as an anticancer, antibacterial, or antiparasitic agent.

- Metabolism and Elimination : Understand its metabolism and elimination pathways.

- Clinical Trials : Conduct clinical trials to evaluate its safety and efficacy in humans.

特性

IUPAC Name |

2-(naphthalen-2-ylmethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2/c1-2-6-15-11-13(9-10-14(15)5-1)12-18-19-16-7-3-4-8-17(16)20-18/h1-11H,12H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXUQJAOFDMFKDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CC3=NC4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90231700 | |

| Record name | 2-(2-Naphthylmethyl)benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90231700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Naphthylmethyl)benzimidazole | |

CAS RN |

82326-40-7 | |

| Record name | 2-(2-Naphthylmethyl)benzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082326407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Naphthylmethyl)benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90231700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2R,3S,4S,6R)-17-Benzyl-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide](/img/structure/B1193963.png)

![[2-aminoethoxy-[[(2R)-2-henicosyl-1,3-dioxolan-4-yl]methoxy]phosphoryl] (2R,3R,4R)-2,3,4,5-tetrahydroxypentanoate](/img/structure/B1193974.png)